3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYL-2-PROPANOYLCYCLOHEX-2-EN-1-ONE
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Overview
Description
3-{[2-(1H-1,3-Benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one is a complex organic compound that features a benzodiazole moiety, a phenyl group, and a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-1,3-benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Alkylation: The benzodiazole is then alkylated with an ethyl halide to introduce the ethyl group.
Cyclohexenone Formation: The cyclohexenone structure is synthesized separately, often through aldol condensation reactions.
Coupling Reaction: Finally, the benzodiazole derivative is coupled with the cyclohexenone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-1,3-benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-{[2-(1H-1,3-benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzodiazole moiety, which is known for its biological activity.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes due to its conjugated system.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-1,3-benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole share the benzodiazole core structure and exhibit similar biological activities.
Cyclohexenone Derivatives: Compounds with cyclohexenone structures, such as curcumin, have similar chemical reactivity.
Uniqueness
3-{[2-(1H-1,3-benzodiazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one is unique due to its combination of a benzodiazole moiety with a cyclohexenone structure, providing a distinct set of chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(2Z)-3-[2-(1H-benzimidazol-2-yl)ethylimino]-2-(1-hydroxypropylidene)-5-phenylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-21(28)24-20(14-17(15-22(24)29)16-8-4-3-5-9-16)25-13-12-23-26-18-10-6-7-11-19(18)27-23/h3-11,17,28H,2,12-15H2,1H3,(H,26,27)/b24-21-,25-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZCSDUQKUQSSJ-KUFRKAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=NCCC2=NC3=CC=CC=C3N2)CC(CC1=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/1\C(=NCCC2=NC3=CC=CC=C3N2)CC(CC1=O)C4=CC=CC=C4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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